molecular formula C12H20N2O2 B14864931 3'-Ethyl-8-azaspiro[bicyclo[3.2.1]octane-3,6'-[1,3]oxazinan]-2'-one

3'-Ethyl-8-azaspiro[bicyclo[3.2.1]octane-3,6'-[1,3]oxazinan]-2'-one

Cat. No.: B14864931
M. Wt: 224.30 g/mol
InChI Key: HZXSJXDYIDLLFO-UHFFFAOYSA-N
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Description

(1R,3r,5S)-3’-ethyl-8-azaspiro[bicyclo[321]octane-3,6’-[1,3]oxazinan]-2’-one is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3r,5S)-3’-ethyl-8-azaspiro[bicyclo[3.2.1]octane-3,6’-[1,3]oxazinan]-2’-one typically involves a series of stereoselective reactions. One common method includes the intramolecular [3+2] nitrone cycloaddition reaction, which is highly regio- and diastereoselective . This reaction involves the use of vinylogous carbonates and N-substituted hydroxylamine hydrochlorides under catalyst-free conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced organocatalysis techniques. These methods are designed to reduce waste and minimize the ecological impact of the synthesis process . The use of enantioselective construction techniques is also common, allowing for the production of enantiopure compounds with high yields .

Chemical Reactions Analysis

Types of Reactions

(1R,3r,5S)-3’-ethyl-8-azaspiro[bicyclo[3.2.1]octane-3,6’-[1,3]oxazinan]-2’-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.

    Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of (1R,3r,5S)-3’-ethyl-8-azaspiro[bicyclo[3.2.1]octane-3,6’-[1,3]oxazinan]-2’-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or activating various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,3r,5S)-3’-ethyl-8-azaspiro[bicyclo[321]octane-3,6’-[1,3]oxazinan]-2’-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

3-ethylspiro[1,3-oxazinane-6,3'-8-azabicyclo[3.2.1]octane]-2-one

InChI

InChI=1S/C12H20N2O2/c1-2-14-6-5-12(16-11(14)15)7-9-3-4-10(8-12)13-9/h9-10,13H,2-8H2,1H3

InChI Key

HZXSJXDYIDLLFO-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2(CC3CCC(C2)N3)OC1=O

Origin of Product

United States

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